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Compound of Interest

Compound Name:
4-chloro-2-phenyl-5-(piperazin-1-

yl)pyridazin-3(2H)-one

Cat. No.: B127385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies

used to characterize novel pyridazinone derivatives, a class of heterocyclic compounds of

significant interest in medicinal chemistry due to their diverse biological activities. This

document outlines detailed experimental protocols for key spectroscopic techniques, presents

quantitative data for representative novel pyridazinone derivatives, and visualizes both the

analytical workflow and a relevant biological signaling pathway.

Introduction to Pyridazinone Derivatives
Pyridazinone scaffolds are privileged structures in drug discovery, exhibiting a wide range of

pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.

The precise elucidation of the chemical structure of newly synthesized pyridazinone derivatives

is paramount for understanding their structure-activity relationships (SAR) and for ensuring the

quality and reproducibility of biological studies. Spectroscopic techniques are the cornerstone

of this structural characterization, providing detailed information about the molecular

framework, functional groups, and connectivity of atoms.

Experimental Protocols for Spectroscopic Analysis
The following sections detail standardized protocols for the primary spectroscopic techniques

used in the characterization of novel pyridazinone derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of organic molecules.

2.1.1. ¹H NMR Spectroscopy Protocol

Sample Preparation: Weigh 5-10 mg of the novel pyridazinone derivative and dissolve it in

approximately 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

Transfer: Filter the solution or carefully pipette the clear supernatant into a clean 5 mm NMR

tube to a depth of about 4-5 cm.

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it

into the magnet.

Acquisition: Record the ¹H NMR spectrum at a specific frequency (e.g., 500 MHz). Standard

acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2

seconds.

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum,

and calibrating the chemical shift scale to the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

2.1.2. ¹³C NMR Spectroscopy Protocol

Sample Preparation: A more concentrated sample (20-50 mg in 0.7-1.0 mL of deuterated

solvent) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Transfer: Transfer the solution to a clean 5 mm NMR tube as described for ¹H NMR.

Instrumentation: Place the tube in the NMR spectrometer.

Acquisition: Record the spectrum at a corresponding frequency (e.g., 125 MHz for a 500

MHz spectrometer) with proton decoupling to simplify the spectrum to singlets for each

unique carbon. A larger number of scans is typically required compared to ¹H NMR.
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Processing: Process the data similarly to ¹H NMR, with chemical shifts referenced to the

deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.

2.2.1. Attenuated Total Reflectance (ATR) FT-IR Protocol

Background Spectrum: Record a background spectrum of the clean ATR crystal to account

for atmospheric and instrumental contributions.

Sample Application: Place a small amount of the solid pyridazinone derivative directly onto

the ATR crystal.

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the

crystal.

Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) after analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound.

2.3.1. Electrospray Ionization (ESI) Mass Spectrometry Protocol

Sample Preparation: Prepare a dilute solution of the pyridazinone derivative (approximately

1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute a small aliquot of

this solution to the low µg/mL or ng/mL range.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump or through a liquid chromatography (LC) system.
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Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to

the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ or [M-H]⁻).

Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight) to

determine their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can

provide highly accurate mass measurements to confirm the elemental composition.

Data Presentation: Spectroscopic Data of Novel
Pyridazinone Derivatives
The following tables summarize the spectroscopic data for a series of novel antibacterial

pyridazinone derivatives, as reported in the literature.[1]

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for Selected Pyridazinone Derivatives in

DMSO-d₆

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

5

7.55–7.53 (m, 2H, H-Ar), 7.53

(d, J = 2.1 Hz, 2H, H-Ar), 7.41–

7.35 (m, 4H, H-Ar), 6.89 (s,

1H, H-Pyz), 4.10 (s, 2H,

NCH₂CO)

160.77, 144.32, 140.31,

135.15, 133.23, 130.63,

129.77, 129.56, 129.44,

129.32, 126.06, 125.95, 31.44

7

13.01 (s, 1H, NH), 7.82 (d, J =

8.0 Hz, 2H, H-Ar), 7.64 (d, J =

8.0 Hz, 2H, H-Ar), 7.56-7.51

(m, 3H, H-Ar), 7.41-7.36 (m,

2H, H-Ar), 6.91 (s, 1H, H-Pyz),

4.12 (s, 2H, NCH₂)

160.81, 144.35, 140.33,

135.18, 133.25, 130.65,

129.80, 129.59, 129.47,

129.35, 126.09, 125.98, 31.47

13

12.98 (s, 1H, COOH), 7.80 (d,

J = 8.2 Hz, 2H, H-Ar), 7.62 (d,

J = 8.2 Hz, 2H, H-Ar), 7.54-

7.49 (m, 3H, H-Ar), 7.39-7.34

(m, 2H, H-Ar), 6.88 (s, 1H, H-

Pyz), 4.85 (s, 2H, NCH₂)

169.50, 160.79, 144.33,

140.32, 135.16, 133.24,

130.64, 129.78, 129.57,

129.45, 129.33, 126.07,

125.96, 48.50
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Table 2: FT-IR and High-Resolution Mass Spectrometry (HRMS) Data for Selected

Pyridazinone Derivatives

Compound FT-IR (ATR, cm⁻¹)
HRMS (ESI)
Calculated [M+H]⁺

HRMS (ESI) Found
[M+H]⁺

5

3206 (N-H), 3061–

2875 (C-H), 1646

(C=O), 1605 (C=N)

331.0350 331.0020

7

3195 (N-H), 3055-

2865 (C-H), 1650

(C=O), 1600 (C=N)

- -

13

3400-2500 (O-H),

3200 (N-H), 3060-

2870 (C-H), 1710

(C=O acid), 1648

(C=O pyridazinone),

1602 (C=N)

- -

Mandatory Visualizations
The following diagrams illustrate key workflows and biological pathways relevant to the study of

novel pyridazinone derivatives.
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Caption: Workflow for the synthesis and spectroscopic characterization of novel compounds.
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Caption: Inhibition of the NF-κB signaling pathway by novel pyridazinone derivatives.
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Conclusion
The combination of NMR, FT-IR, and mass spectrometry provides a powerful and

comprehensive toolkit for the unambiguous structural characterization of novel pyridazinone

derivatives. The detailed protocols and representative data presented in this guide serve as a

valuable resource for researchers in the field of medicinal chemistry and drug development.

Furthermore, understanding the interaction of these compounds with key biological pathways,

such as the NF-κB signaling cascade, is crucial for the rational design of new and more

effective therapeutic agents. The visualized workflow and signaling pathway aim to clarify these

complex processes, facilitating further research and development in this promising area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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